2-Chloro-6-nitrothiazolo[4,5-b]pyridine
Overview
Description
2-Chloro-6-nitrothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a nitro group at the 6-position .
Preparation Methods
The synthesis of 2-Chloro-6-nitrothiazolo[4,5-b]pyridine typically involves a two-stage process. Initially, 2-chloro-3,5-dinitropyridine reacts with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate to form an intermediate compound. This intermediate then undergoes cyclization to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-Chloro-6-nitrothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-chloro-6-aminothiazolo[4,5-b]pyridine.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, resulting in a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-nitrothiazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitrothiazolo[4,5-b]pyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects . The compound may also inhibit specific enzymes or bind to receptors, disrupting normal cellular functions .
Comparison with Similar Compounds
2-Chloro-6-nitrothiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
2-Chloro-6-aminothiazolo[4,5-b]pyridine: Similar structure but with an amino group instead of a nitro group.
2-Methylthiazolo[4,5-b]pyridine: Contains a methyl group at the 2-position instead of chlorine.
6-Nitrothiazolo[4,5-b]pyridine: Lacks the chlorine atom at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-6-nitro-[1,3]thiazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2S/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWXFDQGLNLZGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743602 | |
Record name | 2-Chloro-6-nitro[1,3]thiazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857970-02-6 | |
Record name | 2-Chloro-6-nitro[1,3]thiazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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